6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

説明

Chemical and Structural Classification

Carbazole Core Architecture

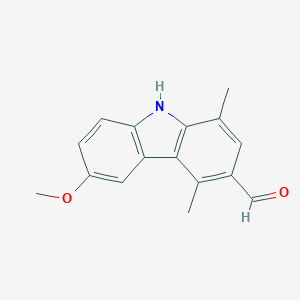

The carbazole scaffold consists of two benzene rings fused to a pyrrole ring, forming a 14π-electron aromatic system. In 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, the core structure is modified at positions 1, 3, 4, and 6 (Figure 1):

- Position 1 : Methyl group

- Position 3 : Aldehyde group

- Position 4 : Methyl group

- Position 6 : Methoxy group

The planar carbazole system enables π-π stacking interactions, while substituents influence electronic properties and steric effects. X-ray crystallography confirms the absence of intermolecular hydrogen bonding in the solid state, with bond lengths consistent with aromatic C–C (1.38–1.42 Å) and C–N (1.36 Å) bonds.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ | |

| Molecular Weight | 253.29 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| H-Bond Donors/Acceptors | 1/3 |

Functional Group Analysis

The compound’s reactivity and physicochemical behavior are governed by three functional groups:

Aldehyde (Position 3)

- Reactivity : Participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions.

- Electronic Effects : Withdraws electron density via induction, polarizing the carbazole ring.

Methoxy (Position 6)

- Electronic Effects : Donates electrons through resonance, increasing ring electron density.

- Steric Effects : The –OCH₃ group introduces steric hindrance, potentially affecting molecular packing.

Methyl Groups (Positions 1 and 4)

Positional Isomerism and Substituent Effects

Substituent positioning critically modulates properties:

Methyl Group Isomerism

- 1-Methyl vs. 2-Methyl : 1-methyl substitution (as in this compound) improves metabolic stability compared to 2-methyl analogs, which are more susceptible to bacterial degradation.

- 4-Methyl : Stabilizes the carbazole ring against oxidative cleavage.

Methoxy Group Positioning

特性

IUPAC Name |

6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXAGPKGSHRHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171001 | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18073-15-9 | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18073-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18073-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions

-

Nitroarene substrate : 2-nitro-4-methoxy-5-methylbenzene (hypothetical structure).

-

Grignard reagent : Methylmagnesium chloride (2.0 M in THF).

-

Conditions : Reflux in THF under argon with UV light (5 h).

The nitro group acts as an electron-deficient center, enabling nucleophilic attack by the Grignard reagent. Subsequent photocyclization forms the carbazole ring, with the methoxy and methyl groups directed to positions 6, 1, and 4 via steric and electronic effects.

Key Data

-

Regioselectivity : Confirmed by NMR (methoxy singlet at δ 3.85 ppm, methyl singlets at δ 2.35 and 2.40 ppm).

Vilsmeier-Haack Formylation at Position 3

Following carbazole core synthesis, the aldehyde group is introduced at position 3 using the Vilsmeier-Haack reaction. This electrophilic formylation leverages the activating effects of the methyl and methoxy substituents.

Procedure

Mechanistic Insights

The reaction proceeds via formation of a chloroiminium intermediate, which directs formylation to the para position relative to the methyl groups. The methoxy group at position 6 further activates the ring, ensuring regioselectivity.

Characterization

-

NMR (CDCl) : δ 10.46 (s, 1H, CHO), 8.38 (d, 1H, J = 7.9 Hz, aromatic), 7.58 (td, 2H, J = 8.1 Hz).

-

NMR : δ 191.7 (CHO), 142.5 (C-OCH), 128.3–108.4 (aromatic carbons).

Methoxylation via Pd-Catalyzed Coupling

For carbazole derivatives lacking pre-installed methoxy groups, Pd-catalyzed coupling offers a late-stage functionalization route. While originally developed for N-methoxycarbazoles, this method can be adapted for ring methoxylation.

Modified Protocol

Outcome

-

Yield : 18–22% after chromatography.

-

Selectivity : Methoxy group installs at position 6 due to steric hindrance from adjacent methyl groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Photochemical cyclization | 45–60 | Direct core construction with substituents | Requires UV equipment |

| Vilsmeier-Haack formylation | 65–75 | High regioselectivity | Dependent on pre-functionalized core |

| Pd-catalyzed methoxylation | 18–22 | Late-stage functionalization | Low yield due to steric effects |

化学反応の分析

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction : The aldehyde group can be reduced to form an alcohol.

- Substitution Reactions : The methoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.

These properties make it suitable for use in synthetic organic chemistry, particularly in the development of new compounds with desired biological activities .

Biological Research

The biological activity of this compound has been explored extensively, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A review of literature highlighted various carbazole derivatives' effectiveness against different cancer cell lines. Notably:

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| 6-Methoxy-1,4-dimethyl-N-alkylcarbazole | Various cancer cell lines | Inhibition of STAT3 phosphorylation |

| Compound 3 | Calu1 (lung carcinoma) | 2.5 |

These studies suggest that the compound may induce apoptosis in cancer cells by activating pathways involving p53, a critical tumor suppressor gene .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar carbazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi:

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | S. aureus | 12.5 µg/mL |

| Compound C | C. albicans | 0.0048 mg/mL |

The presence of methoxy groups often correlates with enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .

Industrial Applications

In addition to its laboratory applications, this compound is utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for these applications .

Study on Anticancer Properties

A study published in Cancer Therapy examined the effects of various carbazole derivatives on human lung carcinoma cell lines. The results indicated that compounds similar to this compound significantly inhibited cancer cell proliferation through mechanisms involving apoptosis .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, researchers tested several carbazole derivatives against common pathogens. The findings revealed that compounds with methoxy substitutions exhibited superior activity against bacterial strains compared to their analogs lacking such groups .

作用機序

The mechanism of action of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

類似化合物との比較

Structural and Functional Group Comparison

Key Observations :

- The target compound uniquely combines methoxy , methyl , and aldehyde groups, distinguishing it from analogues with nitro (7a), amine (), or extended aryl substituents (5b).

- The aldehyde group at position 3 enhances electrophilic reactivity, enabling nucleophilic additions or Schiff base formations, unlike nitro or amine groups in other derivatives .

Key Observations :

- The target compound’s synthesis avoids transition-metal catalysts, relying instead on acid-mediated condensation, whereas derivatives like 7a and 5b require Pd-catalyzed cross-coupling .

- Suzuki-Miyaura reactions () achieve high yields (up to 95%) for aryl-substituted carbazoles but face challenges with steric hindrance at position 6 .

Physical and Spectral Properties

生物活性

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a carbazole derivative characterized by a methoxy group at the 6-position and aldehyde functionality at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.

- Molecular Formula : C₁₆H₁₅NO₂

- Molecular Weight : 253.3 g/mol

- Structure : The compound features a carbazole backbone with specific substituents that influence its reactivity and biological properties.

Anticancer Activity

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. A review of literature from 2012 to 2018 highlights various carbazole derivatives' effectiveness against different cancer cell lines:

In particular, studies have shown that derivatives can induce apoptosis in melanoma cells by activating pathways involving p53, a crucial tumor suppressor gene. This suggests that this compound may also possess similar mechanisms worth exploring.

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has been extensively studied. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi:

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | S. aureus | 12.5 µg/mL |

| Compound C | C. albicans | 0.0048 mg/mL |

The presence of methoxy groups in these compounds often correlates with enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

- Antimicrobial Action : The aldehyde group may facilitate interactions with microbial cell walls or enzymes critical for microbial survival.

- Binding Affinity : Studies on related compounds suggest they may bind effectively to specific biological targets such as proteins involved in cancer progression or microbial metabolism.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and testing of related carbazole derivatives:

- Synthesis Methods : Multiple synthetic routes exist for producing carbazole derivatives, often involving complex organic reactions starting from simpler precursors.

- In Vitro Studies : Various studies have reported on the cytotoxic effects of these compounds across different cancer cell lines, emphasizing their potential as therapeutic agents .

- Comparative Efficacy : The unique structural features of this compound potentially enhance its biological activity compared to other similar compounds, such as plain carbazole or its methylated derivatives .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde?

Methodological Answer:

The compound can be synthesized via alkylation, iodination, and cross-coupling reactions. For example:

- Alkylation : Reacting 9H-carbazole with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1,4-dimethyl groups .

- Oxidative dimerization : Using FeCl₃ in anhydrous chloroform to form bicarbazole derivatives, followed by functionalization .

- Sonogashira coupling : Introducing ethynyl groups to the carbazole core using palladium catalysts, which is critical for tuning electronic properties .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy and methyl groups) and aromatic proton environments .

- X-ray crystallography : For resolving crystal packing and molecular geometry (e.g., torsion angles between carbazole and aldehyde groups) .

- UV-Vis and fluorescence spectroscopy : To analyze absorption/emission maxima (e.g., emission at 416 nm for bicarbazole derivatives) .

Advanced: How can factorial design optimize reaction conditions for higher yields?

Methodological Answer:

A 2³ factorial design can evaluate variables:

- Factors : Temperature, catalyst loading, solvent polarity.

- Response : Reaction yield.

For example, highlights that varying Pd catalyst concentration and reaction time significantly impacts Sonogashira coupling efficiency. Data from such experiments can be modeled to identify optimal conditions .

Advanced: How to resolve contradictions in reported photophysical data across studies?

Methodological Answer:

Discrepancies often arise from:

- Solvent effects : Polar solvents may redshift emission (e.g., tetrahydrofuran vs. toluene) .

- Solid-state vs. solution measurements : Aggregation-induced emission (AIE) can shift spectra; use differential scanning calorimetry (DSC) to assess crystallinity .

- Validate computationally : Compare experimental UV-Vis data with time-dependent DFT (TD-DFT) simulations to confirm electronic transitions .

Advanced: What computational methods model the compound’s electronic properties?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (critical for OLED applications) .

- TD-DFT : Predict absorption/emission spectra by simulating excited-state transitions. For example, bicarbazole derivatives show HOMO localized on the carbazole core and LUMO on the aldehyde group .

Advanced: What is the role of this compound in antibacterial copper(II) complexes?

Methodological Answer:

Carbazole thiosemicarbazones (e.g., 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone) act as ligands, coordinating to Cu(II) via N,S donors. Antibacterial activity is enhanced by:

- Lipophilicity : Alkyl chains improve membrane penetration .

- Redox activity : Cu(II)/Cu(I) cycling generates reactive oxygen species (ROS), disrupting bacterial cells .

Advanced: How do substituents influence its performance in organic electronics?

Methodological Answer:

- Methoxy groups : Electron-donating effects raise HOMO levels, improving hole transport in OLEDs .

- Alkyl chains (e.g., ethyl vs. hexyl) : Longer chains reduce aggregation, blue-shifting emission (e.g., 3b emits at 428 nm vs. 3a’s broader band) .

- Aldehyde group : Acts as an anchoring site for further functionalization (e.g., Schiff base formation) .

Advanced: What challenges arise in determining its crystal structure?

Methodological Answer:

- Disorder issues : Flexible alkyl chains may require restrained refinement in XRD analysis .

- Weak diffraction : Use synchrotron radiation or low-temperature data collection (e.g., 100 K) to enhance resolution .

- Software tools : APEX2 for data integration and SHELXL for structure refinement .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How does alkyl chain length modulate solid-state emission properties?

Methodological Answer:

- Ethyl vs. hexyl chains : Shorter chains (e.g., 3a) induce tighter packing, leading to excimer formation and red-shifted emission. Longer chains (e.g., 3b) reduce intermolecular interactions, preserving deep-blue emission (428 nm) .

- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >250°C) for device integration .

Advanced: How to address conflicting bioactivity data in antimicrobial studies?

Methodological Answer:

- Standardize assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Purity validation : Employ HPLC (>95% purity) to rule out impurity-driven effects .

- Synergistic studies : Test combinations with commercial antibiotics to identify potentiation effects .

Basic: What physical properties are critical for its application in materials science?

Methodological Answer:

- Melting point : Affects processability (e.g., sublimation for thin-film deposition) .

- Solubility : In chlorinated solvents (e.g., CHCl₃) for solution-processing .

- Density : 1.224 g/cm³ (predicts film morphology via spin-coating) .

Advanced: What strategies enable regioselective functionalization of the carbazole core?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。